molecular formula C3H7NO2 B12285575 Ethylcarbamic Acid CAS No. 7409-13-4

Ethylcarbamic Acid

Cat. No.: B12285575
CAS No.: 7409-13-4
M. Wt: 89.09 g/mol
InChI Key: KWBIXTIBYFUAGV-UHFFFAOYSA-N
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Description

Carbamic acid, ethyl-: , also known as ethyl carbamate or urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white crystalline solid. Despite its name, it is not a component of polyurethanes. Ethyl carbamate is naturally formed in low quantities in many types of fermented foods and drinks .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl carbamate can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.

    Reduction: Reduction reactions are less common for ethyl carbamate.

    Substitution: Ethyl carbamate can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

    Reduction: Reduction conditions are not frequently applied to ethyl carbamate.

    Substitution: Nucleophilic reagents can be used under mild conditions.

Major Products:

  • The primary product of substitution reactions involving ethyl carbamate is typically another ester or amide derivative.

Scientific Research Applications

Chemistry: Ethyl carbamate is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters and amides .

Biology and Medicine: Ethyl carbamate has been used in biomedical research due to its anesthetic properties. its use has declined due to its carcinogenic nature .

Industry: In the past, ethyl carbamate was used in the textile industry. Its use has decreased significantly due to health concerns .

Comparison with Similar Compounds

    Methyl Carbamate: Similar in structure but with a methyl group instead of an ethyl group.

    Carbamic Acid: The parent compound of ethyl carbamate.

    Urea: A related compound with similar functional groups.

    Formamide: Another related compound with a similar structure.

Uniqueness: Ethyl carbamate is unique due to its formation in fermented foods and beverages and its historical use as an anesthetic. Its carcinogenic properties also distinguish it from some other carbamate esters .

Properties

IUPAC Name

ethylcarbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIXTIBYFUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388640
Record name Ethylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-13-4
Record name Ethylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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